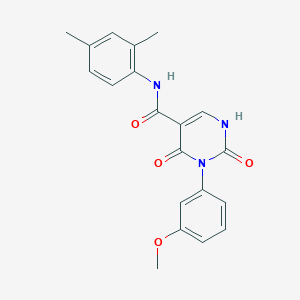![molecular formula C18H21ClN6O B11296333 N~4~-(3-chloro-4-methoxyphenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11296333.png)
N~4~-(3-chloro-4-methoxyphenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(3-CHLORO-4-METHOXYPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound is of interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-CHLORO-4-METHOXYPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the 3-chloro-4-methoxyphenyl and cyclopentyl groups is done via substitution reactions using suitable reagents and catalysts.
Final modifications: The final product is obtained after purification and characterization using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N4-(3-CHLORO-4-METHOXYPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents such as halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
N4-(3-CHLORO-4-METHOXYPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases and inflammatory conditions.
Mécanisme D'action
The mechanism of action of N4-(3-CHLORO-4-METHOXYPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves interaction with specific molecular targets and pathways:
Molecular targets: Includes proteins involved in neuroinflammation and apoptosis, such as NF-kB and ATF4.
Pathways involved: Inhibition of the NF-kB inflammatory pathway and reduction of endoplasmic reticulum stress and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N4-(3-CHLORO-4-METHOXYPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of neuroprotective and anti-inflammatory effects sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C18H21ClN6O |
|---|---|
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
4-N-(3-chloro-4-methoxyphenyl)-6-N-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H21ClN6O/c1-25-17-13(10-20-25)16(21-12-7-8-15(26-2)14(19)9-12)23-18(24-17)22-11-5-3-4-6-11/h7-11H,3-6H2,1-2H3,(H2,21,22,23,24) |
Clé InChI |
VNYXZWOCYHAFLS-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NC4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Acetylpiperazin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11296257.png)
![7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11296258.png)
![5-[Benzyl(methyl)amino]-2-{5-[(4-bromophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11296264.png)
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][5-(4-bromophenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B11296269.png)
![N-(2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide](/img/structure/B11296275.png)

![2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11296285.png)
![4-{3-[(4-Fluorophenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol](/img/structure/B11296287.png)
![1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-3-(2-fluorophenyl)urea](/img/structure/B11296288.png)
![Methyl 4-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate](/img/structure/B11296302.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11296310.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11296324.png)
![Methyl ({7-oxo-5-[(pyrimidin-2-ylthio)methyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate](/img/structure/B11296328.png)

